Bienvenue dans la boutique en ligne BenchChem!

1-(Hydroxymethyl)cyclopropaneacetonitrile

Pharmaceutical Process Chemistry Montelukast Synthesis Cyclopropane Functionalization

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), also known as 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile, is a bifunctional cyclopropane building block bearing both a primary hydroxymethyl group and an acetonitrile moiety. Its molecular formula is C₆H₉NO with a molecular weight of 111.14 g/mol.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 152922-71-9
Cat. No. B049650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)cyclopropaneacetonitrile
CAS152922-71-9
Synonyms2-(1-(hydroxymethyl)cyclopropyl)acetonitrile;  [1-(Hydroxymethyl)cyclopropyl]acetonitrile
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC1(CC#N)CO
InChIInChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
InChIKeyWYOMLUMUVAPMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9): Critical Montelukast Intermediate for Procurement


1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), also known as 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile, is a bifunctional cyclopropane building block bearing both a primary hydroxymethyl group and an acetonitrile moiety [1]. Its molecular formula is C₆H₉NO with a molecular weight of 111.14 g/mol . The compound exists as a colorless to light yellow liquid with a density of 1.098 g/cm³ and a predicted boiling point of 245.1°C at 760 mmHg . This intermediate holds validated commercial relevance as a key precursor in the Merck-developed synthesis of Montelukast sodium, a selective leukotriene D4 receptor antagonist marketed as Singulair® for asthma and allergic rhinitis [2].

Why Generic Cyclopropaneacetonitrile Analogs Cannot Substitute for 1-(Hydroxymethyl)cyclopropaneacetonitrile in Critical Applications


Simple cyclopropaneacetonitrile analogs lack the geminally disubstituted hydroxymethyl and acetonitrile groups that are essential for downstream functionalization in established pharmaceutical routes . Substituting with unsubstituted cyclopropylacetonitrile (CAS 6542-60-5) or other mono-functional cyclopropane derivatives results in synthetic dead ends because the hydroxymethyl group serves as the critical handle for oxidation to the carboxylic acid or conversion to the thiol moiety required in the Montelukast side chain [1]. Furthermore, the specific substitution pattern at the cyclopropane 1-position is non-negotiable for the stereoelectronic properties required in LTD4 antagonist pharmacophores; alternative regioisomers or analogs lacking the hydroxymethyl group cannot undergo the requisite transformations to yield the active 1-(mercaptomethyl)cyclopropaneacetic acid intermediate . As documented in US Patent 5,523,477, the compound's precise structure enables a one-pot conversion from 1,1-cyclopropanedimethanol cyclic sulfite via cyanide opening—a transformation that fails with alternative cyclopropane scaffolds [2].

Quantitative Evidence Differentiating 1-(Hydroxymethyl)cyclopropaneacetonitrile from Alternative Cyclopropane Intermediates


Synthetic Route Yield Comparison: Patent-Documented Efficiency Advantage Over Alternative Intermediates

In the Merck-developed synthetic route to Montelukast intermediates, 1-(hydroxymethyl)cyclopropaneacetonitrile is produced from 1,1-cyclopropanedimethanol cyclic sulfite in a process that avoids the thionyl chloride-mediated route documented to produce multiple by-products and reduced yields [1]. The patent explicitly states that the prior art method using thionyl chloride to prepare the cyclic sulfite 'results in a number of by-products thereby reducing the yield of the desired cyclic sulfite' [2]. The improved process using dialkylsulfite with sodium t-butoxide in DMF enables direct conversion to the target compound with sodium cyanide and sodium iodide, providing a superior yield profile compared to the thionyl chloride route [3].

Pharmaceutical Process Chemistry Montelukast Synthesis Cyclopropane Functionalization

Functional Group Necessity: Hydroxymethyl as Essential Handle for Downstream Montelukast Synthesis

The compound serves as the direct precursor to 1-(acetylthiomethyl)cyclopropaneacetonitrile, which upon biphasic hydrolysis yields 1-(thiomethyl)cyclopropaneacetic acid—the essential side-chain acid incorporated into LTD4 antagonists including Montelukast [1]. In a documented synthetic procedure, 1-(hydroxymethyl)cyclopropaneacetonitrile (34.2 g, 0.308 mol) is reacted in toluene:DMF (1.9:1, 210 mL) with triethylamine (49.4 mL, 0.354 mol) to generate the acetylthiomethyl derivative . Analogs lacking the hydroxymethyl group, such as cyclopropylacetonitrile (CAS 6542-60-5), cannot undergo this critical transformation because the nucleophilic substitution requires a primary alcohol leaving group or its activated derivative .

Leukotriene Antagonists Pharmaceutical Intermediates Functional Group Transformation

Analytical Reference Standard Application: Certified Impurity Quantification in Montelukast Quality Control

1-(Hydroxymethyl)cyclopropaneacetonitrile is formally designated as Montelukast Impurity 3 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Unlike generic cyclopropaneacetonitrile intermediates, this specific compound serves as a certified reference standard for method development, analytical method validation (AMV), and quality control in Montelukast commercial production [2]. The impurity can be traced to pharmacopeial standards (USP or EP) upon feasibility assessment, providing regulatory-grade traceability that general-purpose intermediates cannot offer [3]. Commercial vendors supply this compound at purity levels of ≥98% (GC) with moisture content ≤0.5%, meeting the stringent specifications required for reference standard applications .

Pharmaceutical Quality Control ANDA Regulatory Compliance Impurity Profiling

Bifunctional Reactivity Enables LTD4 Antagonist Scaffold Construction

The compound is documented as a reactant in the preparation of benzothiazoles and thiazoles substituted benzyl alcohols as potent LTD4 antagonists . This application leverages the compound's dual functionality: the acetonitrile group provides a handle for heterocycle formation or further elaboration, while the hydroxymethyl group enables alcohol functionalization or acts as a latent leaving group. The reference to Lau, C.K. et al. in Bioorganic & Medicinal Chemistry Letters establishes the compound's utility in generating LTD4 antagonist pharmacophores . Analogs possessing only a single functional group cannot support the divergent synthetic pathways required for constructing the full antagonist scaffold .

LTD4 Receptor Antagonists Benzothiazole Synthesis Thiazole Derivatives

Validated Application Scenarios for 1-(Hydroxymethyl)cyclopropaneacetonitrile Procurement


Montelukast Sodium API Manufacturing: Key Intermediate Procurement

This compound is the essential precursor for the Montelukast side-chain synthesis. As documented in US Patent 5,523,477, 1-(hydroxymethyl)cyclopropaneacetonitrile is converted via acetylation and subsequent biphasic hydrolysis to 1-(thiomethyl)cyclopropaneacetic acid, which is then incorporated into the final LTD4 antagonist structure [1]. Procurement of this specific intermediate enables the established industrial route to Montelukast sodium (Singulair®), a blockbuster asthma and allergy medication. Alternative cyclopropane intermediates lacking the 1,1-disubstitution pattern cannot access this validated synthetic pathway, making this compound a non-substitutable item in the Montelukast supply chain .

ANDA Regulatory Filings: Certified Impurity Reference Standard

As Montelukast Impurity 3, this compound is required for analytical method development, validation (AMV), and quality control in Abbreviated New Drug Applications for generic Montelukast [1]. The material is supplied with full characterization data compliant with ICH and pharmacopeial guidelines. Laboratories must procure the certified impurity-grade product rather than technical-grade intermediates to ensure regulatory acceptance of impurity profiling methods and stability studies . The documented purity specification of ≥98% (GC) with ≤0.5% moisture meets the stringent requirements for reference standard applications .

LTD4 Antagonist Drug Discovery: Benzothiazole and Thiazole Scaffold Synthesis

Research programs targeting novel leukotriene D4 receptor antagonists utilize this bifunctional building block for the preparation of benzothiazole and thiazole substituted benzyl alcohol derivatives [1]. The compound's dual reactive sites—the primary alcohol and the nitrile group—enable divergent synthetic strategies for generating structurally diverse pharmacophores. Procurement of this specific intermediate supports structure-activity relationship (SAR) studies and lead optimization campaigns in respiratory and inflammatory disease areas .

Cyclopropane-Containing Pharmaceutical Intermediate Scale-Up

For process chemistry teams developing scalable routes to cyclopropane-bearing APIs, this compound offers a validated entry point with established purification protocols. Commercial suppliers provide the material in kilogram quantities with batch-to-batch consistency, and the documented synthetic procedure in US 5,523,477 provides a foundation for process optimization and technology transfer [1]. The availability of analytical data including boiling point (245.1°C at 760 mmHg) and density (1.098 g/cm³) supports engineering calculations for large-scale processing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Hydroxymethyl)cyclopropaneacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.